Glycine, N-(2-((carboxymethyl)((2-hydroxyphenyl)methyl)amino)ethyl)-N-((2-hydroxyphenyl)methyl)-, 1-ethyl ester, monosodium salt
Overview
Description
CGP-75254A is a novel oral iron chelator.
Scientific Research Applications
Chemoselective Arylsulfonylation : Penso et al. (2003) discussed the transformation of methyl esters of L-tyrosine and D-(4-hydroxyphenyl)glycine into 2-arylsulfonamido esters. This process was achieved without protecting the phenolic hydroxy group, indicating potential applications in selective synthesis techniques (Penso et al., 2003).
Peptide Synthesis : Svete et al. (1997) utilized ethyl 2-benzoyl-3-dimethylaminopropenoate for the protection of the amino group in peptide synthesis. This process included the synthesis of N-(2-benzoylamino-2-methoxycarbonylvinyl-1)glycine and its derivatives, highlighting the role of glycine derivatives in peptide chain formation (Svete et al., 1997).
Kinetic Studies and Catalysis : Shoukry et al. (2010) studied the kinetics of base hydrolysis of amino acid esters catalyzed by specific complexes. This study underscores the utility of glycine esters in understanding reaction kinetics and catalysis mechanisms (Shoukry et al., 2010).
Thermosensitive Properties of Phosphazene Derivatives : Uslu et al. (2017) synthesized phosphazene derivatives with amino acid esters, including glycine ethyl ester, to study their thermosensitive properties. This research is significant for biomedical applications, particularly in drug delivery systems (Uslu et al., 2017).
Synthesis of Haptens with Morphine Skeleton : Köteles et al. (2020) discussed synthesizing haptens with a morphine skeleton, where glycine ethyl ester played a role in forming N-carboxymethyl- and N-carboxyethyl-normorphine derivatives. This study contributes to the field of immunotherapy and addiction treatment (Köteles et al., 2020).
Properties
CAS No. |
199485-26-2 |
---|---|
Molecular Formula |
C22H27N2NaO6 |
Molecular Weight |
438.4 g/mol |
IUPAC Name |
sodium;2-[2-[(2-ethoxy-2-oxoethyl)-[(2-hydroxyphenyl)methyl]amino]ethyl-[(2-hydroxyphenyl)methyl]amino]acetate |
InChI |
InChI=1S/C22H28N2O6.Na/c1-2-30-22(29)16-24(14-18-8-4-6-10-20(18)26)12-11-23(15-21(27)28)13-17-7-3-5-9-19(17)25;/h3-10,25-26H,2,11-16H2,1H3,(H,27,28);/q;+1/p-1 |
InChI Key |
GEDCAPDTGTYAND-UHFFFAOYSA-M |
Isomeric SMILES |
CCOC(=O)CN(CCN(CC1=CC=CC=C1O)CC(=O)[O-])CC2=CC=CC=C2O.[Na+] |
SMILES |
CCOC(=O)CN(CCN(CC1=CC=CC=C1O)CC(=O)[O-])CC2=CC=CC=C2O.[Na+] |
Canonical SMILES |
CCOC(=O)CN(CCN(CC1=CC=CC=C1O)CC(=O)[O-])CC2=CC=CC=C2O.[Na+] |
Appearance |
Solid powder |
199485-26-2 | |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO, not in water |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
CGP-75254A; CGP 75254A; CGP75254A; UNII-94KC20I6YX. |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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